molecular formula C17H14O4 B085224 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 13004-42-7

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B085224
CAS No.: 13004-42-7
M. Wt: 282.29 g/mol
InChI Key: LEVXOZABOPNCSR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a chromen-4-one derivative that serves as a privileged scaffold in medicinal chemistry research. This compound is of significant interest in oncology, as structurally related chromen-4-one derivatives have been designed and synthesized as potent telomerase inhibitors. Research indicates that such compounds can exert anticancer activity by regulating dyskerin, a protein essential for telomerase function, and can induce apoptosis in cancer cells . Furthermore, the chromen-4-one core is a key pharmacophore in the development of enzyme inhibitors. Analogous compounds have demonstrated potent inhibitory activity against α-glucosidase, a therapeutic target for type 2 diabetes, suggesting potential applications in metabolic disorder research . The structural features of this compound, including the 7-hydroxy and 4-methoxyphenyl substituents, make it a valuable intermediate for further chemical derivatization to explore structure-activity relationships and develop new bioactive molecules for scientific investigation.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXOZABOPNCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419877
Record name 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13004-42-7
Record name 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Starting Materials :

    • 2,4-Dihydroxyacetophenone (resorcinol derivative)

    • Ethyl 3-(4-methoxyphenyl)-2-methylacetoacetate (β-keto ester)

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

  • Conditions :

    • Temperature: 80–100°C

    • Duration: 4–6 hours

    • Solvent: Solvent-free or acetic acid.

  • Mechanism :

    • Acid-catalyzed cyclodehydration forms the chromone ring.

    • The hydroxyl group at position 7 arises from the resorcinol precursor.

  • Yield : 60–75% after recrystallization (ethanol/water).

Table 1: Optimization of Pechmann Condensation

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80665
PPA100472
Nafion-H90568

Key Insight : PPA enhances yield due to superior dehydration efficiency.

Baker-Venkataraman Rearrangement

This method enables precise control over substituent positioning via acyl migration.

Procedure:

  • Step 1 : Synthesis of the diacyloxy ketone precursor by reacting 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzoyl chloride.

  • Step 2 : Base-catalyzed rearrangement (e.g., potassium hydroxide in DMF) to form the chromone skeleton.

  • Step 3 : Demethylation of the 7-methoxy group using BBr₃ in dichloromethane.

Table 2: Demethylation Conditions

ReagentSolventTime (h)Yield (%)
BBr₃CH₂Cl₂285
HI/AcOHAcetic acid670
AlCl₃/EtSHToluene478

Advantage : High regioselectivity for the 7-hydroxy group.

Claisen-Schmidt Condensation Followed by Cyclization

This two-step approach combines aldol condensation with acid-mediated cyclization.

Procedure:

  • Aldol Condensation :

    • React 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzaldehyde in ethanol/NaOH.

    • Intermediate: (E)-3-(4-methoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.

  • Cyclization :

    • Treat the chalcone intermediate with HCl/glacial acetic acid (1:1) at 60°C for 3 hours.

    • Demethylation : As in Method 2.

Yield : 55–65% overall.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency.

Procedure:

  • Reactants : Same as Pechmann condensation (Method 1).

  • Conditions :

    • Power: 300 W

    • Temperature: 120°C

    • Time: 20 minutes

  • Catalyst : Montmorillonite K10 clay.

Outcome :

  • Yield increases to 80% due to rapid, uniform heating.

  • Reduced side products (e.g., dimerization).

Enzymatic Synthesis

Emerging biocatalytic methods offer eco-friendly alternatives.

Procedure:

  • Enzyme : Lipase B from Candida antarctica (CAL-B).

  • Substrates : 2-Methyl-7-hydroxy-4H-chromen-4-one and 4-methoxyphenyl boronic acid.

  • Conditions :

    • Solvent: tert-Butanol

    • Temperature: 40°C

    • Time: 24 hours

Yield : 40–50%, with potential for optimization.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)TimeScalability
Pechmann Condensation724–6 hHigh
Baker-Venkataraman858 h totalModerate
Claisen-Schmidt656 h totalHigh
Microwave-Assisted8020 minHigh
Enzymatic4524 hLow

Recommendation : For industrial-scale production, microwave-assisted Pechmann condensation offers the best balance of yield and speed.

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield 6- or 8-substituted byproducts. Use directing groups (e.g., methoxy) to enhance positional control.

  • Demethylation Overoxidation : BBr₃ in CH₂Cl₂ minimizes overoxidation compared to HI/AcOH.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Nafion-H) enable reuse across 3–5 batches without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one and analogous compounds significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key References
This compound C₁₇H₁₄O₄ 7-OH, 3-(4-OCH₃), 2-CH₃ 286–288 282.29
Formononetin (7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) C₁₆H₁₂O₄ 7-OH, 3-(4-OCH₃) Not reported 268.26
Biochanin A (5,7-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) C₁₆H₁₂O₅ 5-OH, 7-OH, 3-(4-OCH₃) 214–216 284.26
7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one C₁₇H₁₄O₅ 7-OH, 3-(4-OCH₃-O-Ph), 2-CH₃ 215–217 298.29
3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one C₁₆H₁₁FO₃ 7-OH, 3-(4-F), 2-CH₃ 284–285 270.26

Key Observations :

Impact of Substituents on Melting Points: The 2-methyl group in the target compound contributes to a higher melting point (286–288°C) compared to non-methylated analogs like Formononetin, likely due to enhanced van der Waals interactions . Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl moiety (, Compound 3f) slightly reduces the melting point (284–285°C), reflecting weaker dipole interactions .

Biological Activity: Formononetin (lacking the 2-methyl group) exhibits anti-inflammatory, neuroprotective, and estrogenic activities due to its interaction with steroid receptors . Biochanin A, with additional hydroxylation at position 5, shows stronger antioxidant activity but lower metabolic stability due to increased polarity .

Synthetic Accessibility: The target compound is synthesized via methods similar to Formononetin, but the introduction of the 2-methyl group requires additional steps, such as alkylation or condensation with methyl-containing precursors . Derivatives with trifluoromethyl groups (e.g., 3g in ) exhibit higher synthetic complexity but improved metabolic resistance, highlighting a trade-off between functionality and synthetic effort .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as Formononetin , is a compound belonging to the class of flavonoids, specifically isoflavones. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of Formononetin is C17H14O4C_{17}H_{14}O_{4}, with a molecular weight of 282.3 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.3 g/mol
CAS Number13004-42-7
Storage ConditionsRoom temperature

1. Antioxidant Activity

Formononetin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is primarily attributed to its ability to donate electrons and stabilize free radicals.

2. Anti-inflammatory Effects

Research indicates that Formononetin can inhibit inflammatory pathways, particularly by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like arthritis and other inflammatory diseases.

3. Anticancer Properties

Formononetin has been studied for its potential anticancer effects across various cancer cell lines:

  • Breast Cancer: In vitro studies demonstrate that Formononetin induces apoptosis in breast cancer cells by activating caspase pathways.
  • Prostate Cancer: It has shown promise in inhibiting the proliferation of prostate cancer cells through the modulation of androgen receptor signaling.
  • Colon Cancer: Formononetin exhibits cytotoxic effects against colon cancer cells, with IC50 values indicating significant growth inhibition.

Table: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Induction of apoptosis
Prostate CancerLNCaP20Inhibition of androgen receptor signaling
Colon CancerHT-2910Cell cycle arrest

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Medicinal Food investigated the effects of Formononetin on oxidative stress and inflammation in a rat model. The results showed a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity. Additionally, the treatment group exhibited lower levels of inflammatory markers compared to the control group.

Case Study 2: Anticancer Activity in Prostate Cancer

In a clinical trial involving prostate cancer patients, Formononetin was administered as a dietary supplement. Results indicated a notable decrease in PSA levels among participants, suggesting potential benefits in managing prostate cancer progression. The study highlighted the need for further investigation into dosage and long-term effects.

Q & A

Q. How to design assays for evaluating estrogen receptor (ER) binding affinity?

  • Methodological Answer : Use competitive binding assays with 3H^3 \text{H}-estradiol in ER-positive cell lines (e.g., MCF-7). Calculate IC50_{50} values and compare with reference ligands (e.g., 17β-estradiol). For subtype selectivity (ERα vs. ERβ), employ transiently transfected HEK293 cells with luciferase reporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

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